1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-methyl-1,2-di(propan-2-yl)-3H-pyrazole |
InChI |
InChI=1S/C10H20N2/c1-8(2)11-7-6-10(5)12(11)9(3)4/h6-10H,1-5H3 |
InChI Key |
KEEKTPJNNHZLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CN(N1C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine and α,β-Unsaturated Carbonyl Condensation
Starting materials : Diisopropyl-substituted hydrazine derivatives and α,β-unsaturated ketones or aldehydes bearing a methyl substituent at the β-position.
Reaction conditions : Acidic or neutral media, often with mild heating to promote cyclization.
Mechanism : The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the unsaturated carbonyl, followed by ring closure and dehydration to yield the 3-pyrazoline ring.
Advantages : Straightforward, uses readily available reagents, and allows for regioselective substitution patterns.
Intramolecular Cyclization of 1,2-Substituted Hydrazines
Approach : Synthesis of 1,2-diisopropylhydrazines bearing a methyl substituent on the adjacent carbon, followed by intramolecular cyclization under catalytic conditions.
Catalysts : Chiral phosphoric acids or metal catalysts to enhance selectivity and yield.
Outcome : Formation of the 2,3-dihydro-1H-pyrazole ring with desired substitution.
Pd(0)-Catalyzed Coupling-Cyclization
Method : Coupling of 2-substituted 2,3-allenyl hydrazines with aryl iodides in the presence of Pd(0) catalysts.
Yields : Moderate to good yields reported for similar pyrazoline derivatives.
Relevance : This method can be adapted for the synthesis of this compound by selecting appropriate hydrazine and aryl iodide precursors.
Dehydrogenation and Post-Synthesis Modifications
Pyrazolines can be converted to pyrazoles by dehydrogenation using sulfur or selenium in solvents at temperatures starting from 50°C. This step is important for further functionalization or to obtain aromatic pyrazole derivatives.
The dehydrogenation conditions are mild and scalable, with typical pyrazoline:sulfur molar ratios of 1:1 to 1:3.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalysts/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Hydrazine + α,β-unsaturated carbonyl | Diisopropyl hydrazine + methyl-substituted α,β-unsaturated ketone | Acidic or neutral, mild heating | 60-90 | Classical, regioselective, widely used |
| Intramolecular cyclization | 1,2-Diisopropylhydrazines with alkyne substituent | Chiral phosphoric acid catalyst | 70-85 | Enantioselective, sterically hindered substrates |
| Pd(0)-catalyzed coupling-cyclization | 2-substituted 2,3-allenyl hydrazines + aryl iodides | Pd(0) catalyst, moderate heating | 65-80 | Modern, selective, adaptable to various substituents |
| Dehydrogenation of pyrazolines | Pyrazoline intermediate | Sulfur or selenium, 50°C+ | >80 | Converts pyrazolines to pyrazoles |
Research Findings and Notes
The initial nucleophilic attack in the cyclization step is typically by the more nucleophilic nitrogen of the hydrazine on the β-carbon of the unsaturated carbonyl, as demonstrated by mechanistic studies.
Intramolecular cyclization methods allow for the synthesis of sterically hindered pyrazolines, which is relevant for diisopropyl-substituted derivatives.
Pd(0)-catalyzed methods provide a versatile route to substituted pyrazolines with good selectivity and yields, expanding the synthetic toolbox for such compounds.
Dehydrogenation using sulfur or selenium is an efficient method to convert pyrazolines to pyrazoles, which may be useful for further derivatization or biological activity studies.
Chemical Reactions Analysis
Types of Reactions
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Biological Activities
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole exhibits a range of biological activities that make it a subject of interest in pharmacological research. Some of the notable activities include:
- Antimicrobial Activity : Pyrazoles have been reported to possess significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : Pyrazole derivatives are often evaluated for their anti-inflammatory effects. Compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
- Anticancer Potential : Research indicates that pyrazole compounds can inhibit cancer cell proliferation. For example, certain synthesized pyrazoles have shown cytotoxic effects against various cancer cell lines .
Medicinal Applications
The medicinal applications of this compound are extensive:
Agricultural Uses
In agriculture, pyrazole compounds are being explored for their potential as pesticides and herbicides due to their ability to inhibit certain enzymatic pathways in pests:
- Pesticidal Activity : Pyrazoles can act as effective agents against agricultural pests by disrupting their metabolic processes .
Material Science Applications
The unique properties of this compound also extend into material science:
- Polymer Chemistry : Pyrazoles can be utilized as building blocks in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength .
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods including:
Mechanism of Action
The mechanism of action of 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways involved can vary based on the specific application and derivative used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares structural features and properties of 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole with related compounds:
Key Observations :
- Steric Effects : The diisopropyl groups in the target compound introduce significant steric bulk, likely reducing its interaction with flat enzymatic active sites compared to IMPY’s planar fused-ring system .
- Hydrogen Bonding : Unlike the acetamide-containing analog in , the target compound lacks polar groups (e.g., amides or ketones), which may limit its ability to form stabilizing intramolecular interactions .
Biological Activity
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring with two isopropyl groups and a methyl group at specific positions, contributing to its unique properties.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives. In particular:
- Synthesis and Testing : A series of pyrazole derivatives were synthesized and tested against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents significantly enhanced their antibacterial activity .
- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models:
- In Vivo Studies : In a carrageenan-induced edema model in mice, compounds similar to this compound exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .
3. Anticancer Activity
Research indicates that pyrazole derivatives may possess anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that certain pyrazole compounds inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study by Burguete et al. synthesized a novel series of pyrazoles and evaluated their antimicrobial activity against E. coli and Pseudomonas aeruginosa. The results indicated that certain derivatives showed promising activity with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| Compound A | 16 | 32 |
| Compound B | 8 | 16 |
Case Study 2: Anti-inflammatory Properties
In a study assessing the anti-inflammatory effects of pyrazole derivatives on carrageenan-induced edema in rats, a specific derivative exhibited a reduction in paw edema comparable to indomethacin at a dosage of 10 mg/kg .
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin (10 mg/kg) | 75 |
| Pyrazole Derivative (10 mg/kg) | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
